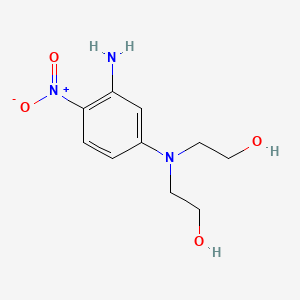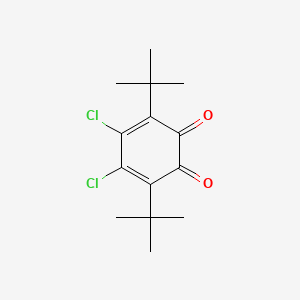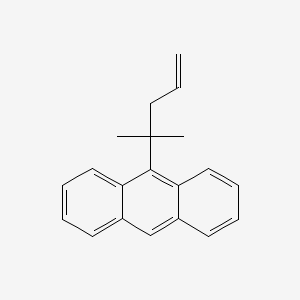
1-Propanol, 3-chloro-3-(phenylsulfinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 3-chloro-3-(phenylsulfinyl)- is an organic compound with a unique structure that combines a propanol backbone with a chloro and phenylsulfinyl group
Preparation Methods
The synthesis of 1-Propanol, 3-chloro-3-(phenylsulfinyl)- typically involves the reaction of 1,3-propanediol with hydrochloric acid in the presence of a catalyst such as benzene sulfonic acid . This reaction results in the formation of the chloro derivative, which can then be further modified to introduce the phenylsulfinyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Propanol, 3-chloro-3-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanol, 3-chloro-3-(phenylsulfinyl)- has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Propanol, 3-chloro-3-(phenylsulfinyl)- involves its interaction with specific molecular targets and pathways. The phenylsulfinyl group can interact with biological molecules through hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The chloro group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives with different biological properties .
Comparison with Similar Compounds
1-Propanol, 3-chloro-3-(phenylsulfinyl)- can be compared with other similar compounds, such as:
3-Chloro-1-phenylpropanol: This compound has a similar structure but lacks the sulfinyl group, which affects its chemical reactivity and biological activity.
3-Chloro-1-propanol: This simpler compound lacks both the phenyl and sulfinyl groups, making it less versatile in terms of chemical modifications and applications.
Phenylsulfinyl derivatives: Compounds with similar sulfinyl groups but different backbones can have varying properties and applications, highlighting the unique combination of functional groups in 1-Propanol, 3-chloro-3-(phenylsulfinyl)-.
Properties
CAS No. |
112076-82-1 |
|---|---|
Molecular Formula |
C9H11ClO2S |
Molecular Weight |
218.70 g/mol |
IUPAC Name |
3-(benzenesulfinyl)-3-chloropropan-1-ol |
InChI |
InChI=1S/C9H11ClO2S/c10-9(6-7-11)13(12)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |
InChI Key |
COCWQYLTTPOPJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C(CCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)

![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)


![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)

![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)

![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)




